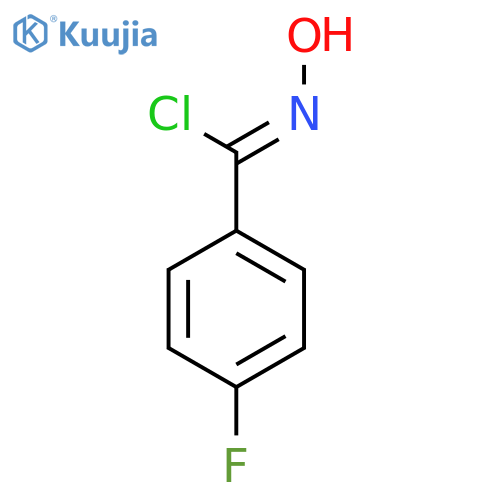Cas no 393165-20-3 (α-Chloro-4-fluorobenzaldoxime)

α-Chloro-4-fluorobenzaldoxime structure
商品名:α-Chloro-4-fluorobenzaldoxime
CAS番号:393165-20-3
MF:C7H5ClFNO
メガワット:173.572104215622
MDL:MFCD02179417
CID:4776724
PubChem ID:5706360
α-Chloro-4-fluorobenzaldoxime 化学的及び物理的性質
名前と識別子
-
- alpha-Chloro-4-fluorobenzaldoxime
- 4-Fluoro-N-hydroxybenzimidoyl chloride
- (1Z)-4-fluoro-N-hydroxybenzenecarboximidoyl chloride
- (Z)-N-hydroxy-4-fluoro-benzenecarboximidoyl chloride
- a-chloro-4-fluorobenzaldoxime
- SBB088809
- (Z)-4-Fluoro-N-hydroxybenzimidoyl chloride
- AB0087275
- chloro(4-fluorophenyl)(hydroxyimino)methane
- 02C959
- C58117
- 4-fluoro-N-hydroxybenzenecarbox-imidoyl chloride
- (1E)-4-fluoro
- 393165-20-3
- AKOS025310408
- MFCD02179417
- AKOS001824393
- CS-0370814
- SCHEMBL561915
- 4-fluoro-N-hydroxybenzene-1-carbonimidoyl chloride
- 4-FLUORO-N-HYDROXY-1-BENZENECARBOXIMIDOYL CHLORIDE
- 42202-95-9
- AS-45816
- EN300-269516
- CS-0170969
- (Z)-4-fluoro-N-hydroxybenzimidoylchloride
- 1056189-40-2
- α-Chloro-4-fluorobenzaldoxime
-
- MDL: MFCD02179417
- インチ: 1S/C7H5ClFNO/c8-7(10-11)5-1-3-6(9)4-2-5/h1-4,11H/b10-7-
- InChIKey: VDMJCVUEUHKGOY-YFHOEESVSA-N
- ほほえんだ: Cl/C(/C1C=CC(=CC=1)F)=N\O
計算された属性
- せいみつぶんしりょう: 173.0043696g/mol
- どういたいしつりょう: 173.0043696g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 32.6
じっけんとくせい
- 色と性状: White to Yellow Solid
α-Chloro-4-fluorobenzaldoxime セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P261;P305+P351+P338
- ちょぞうじょうけん:2-8 °C
α-Chloro-4-fluorobenzaldoxime 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AstaTech | C58117-1/G |
ALPHA-CHLORO-4-FLUOROBENZALDOXIME |
393165-20-3 | 97% | 1g |
$39 | 2023-09-15 | |
| AstaTech | C58117-25/G |
ALPHA-CHLORO-4-FLUOROBENZALDOXIME |
393165-20-3 | 97% | 25g |
$477 | 2023-09-15 | |
| eNovation Chemicals LLC | Y1220019-10g |
4-fluoro-n-hydroxybenzene-1-carbonimidoyl chloride |
393165-20-3 | 95% | 10g |
$675 | 2025-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241609-1g |
(Z)-4-fluoro-N-hydroxybenzimidoylchloride |
393165-20-3 | 97% | 1g |
¥1541.00 | 2024-05-15 | |
| AstaTech | C58117-5/G |
ALPHA-CHLORO-4-FLUOROBENZALDOXIME |
393165-20-3 | 97% | 5g |
$127 | 2023-09-15 | |
| 1PlusChem | 1P00JML6-5g |
a-Chloro-4-fluorobenzaldoxime |
393165-20-3 | 97% | 5g |
$177.00 | 2024-05-03 | |
| 1PlusChem | 1P00JML6-25g |
a-Chloro-4-fluorobenzaldoxime |
393165-20-3 | 97% | 25g |
$582.00 | 2024-05-03 | |
| 1PlusChem | 1P00JML6-1g |
a-Chloro-4-fluorobenzaldoxime |
393165-20-3 | 97% | 1g |
$79.00 | 2024-05-03 | |
| eNovation Chemicals LLC | Y1220019-10g |
4-fluoro-n-hydroxybenzene-1-carbonimidoyl chloride |
393165-20-3 | 95% | 10g |
$675 | 2025-02-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241609-5g |
(Z)-4-fluoro-N-hydroxybenzimidoylchloride |
393165-20-3 | 97% | 5g |
¥3144.00 | 2024-05-15 |
α-Chloro-4-fluorobenzaldoxime 関連文献
-
Américo J. S. Alves,Jo?o A. D. Silvestre,Teresa M. V. D. Pinho e Melo RSC Adv. 2022 12 30879
-
Prasanta Das,Sarah Boone,Dipanwita Mitra,Lindsay Turner,Ritesh Tandon,Drazen Raucher,Ashton T. Hamme RSC Adv. 2020 10 30223
393165-20-3 (α-Chloro-4-fluorobenzaldoxime) 関連製品
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:393165-20-3)α-Chloro-4-fluorobenzaldoxime

清らかである:99%/99%
はかる:5g/25g
価格 ($):366.0/1095.0